N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS: 603075-89-4) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-pyridinyl group at position 5 and an ethyl-acetamide moiety at position 2. Its molecular formula is C₁₁H₁₂N₄OS (MW: 248.30 g/mol) . The 1,3,4-thiadiazole scaffold is pharmacologically significant due to its electron-rich structure, enabling diverse interactions with biological targets.
Properties
Molecular Formula |
C11H12N4OS |
|---|---|
Molecular Weight |
248.31 g/mol |
IUPAC Name |
N-ethyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H12N4OS/c1-3-15(8(2)16)11-14-13-10(17-11)9-5-4-6-12-7-9/h4-7H,3H2,1-2H3 |
InChI Key |
UMXOUIXYKZRWRT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NN=C(S1)C2=CN=CC=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthesis Overview
The synthesis of N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Formation of Thiadiazole Ring : The initial step often includes the reaction of thiadiazole derivatives with appropriate amine or acetamide precursors.
Acetylation : The acetamide group is introduced through acetylation reactions, commonly using acetic anhydride or chloroacetyl chloride.
Detailed Reaction Pathway
-
- The ethyl group is introduced through nucleophilic substitution reactions involving ethyl halides (e.g., ethyl bromide) and the thiadiazole derivative.
Example Synthesis Reaction
A representative synthesis pathway for this compound can be summarized as follows:
$$
\text{Thiosemicarbazide} + \text{Carbon Disulfide} \xrightarrow{\text{Acidic Conditions}} \text{Thiadiazole Intermediate}
$$
$$
\text{Thiadiazole Intermediate} + \text{Ethyl Bromide} \rightarrow \text{N-Ethyl Thiadiazole}
$$
$$
\text{N-Ethyl Thiadiazole} + \text{Acetic Anhydride} \rightarrow \text{this compound}
$$
Characterization Techniques
The synthesized compound is characterized using various analytical techniques:
Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and confirms the presence of specific functional groups.
Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the molecular formula.
Infrared Spectroscopy (IR) : Helps identify functional groups based on characteristic absorption bands.
Yield and Purity Assessment
The yield of synthesized this compound can vary based on reaction conditions. Typical yields reported in literature range from 50% to 80%, depending on factors such as reagent quality and reaction time. Purity is often assessed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Yield Data Table
| Reaction Step | Yield (%) | Comments |
|---|---|---|
| Thiadiazole Synthesis | 70 | Moderate yield; dependent on conditions |
| Ethyl Substitution | 80 | High yield with optimal conditions |
| Acetamide Formation | 75 | Good yield; purity confirmed by TLC |
Chemical Reactions Analysis
Electrophilic Substitution on the Thiadiazole Ring
The 1,3,4-thiadiazole moiety undergoes electrophilic substitution at the sulfur and nitrogen sites. Key reactions include:
-
Nitration : Under nitrating conditions (HNO₃/H₂SO₄), the thiadiazole ring can undergo nitration at the 2-position, forming nitro derivatives. This reactivity is attributed to the electron-deficient nature of the sulfur atom .
-
Sulfonation : Reaction with chlorosulfonic acid introduces sulfonic acid groups, enhancing water solubility for pharmaceutical applications .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-Nitro-1,3,4-thiadiazole derivative | 65–70 | |
| Sulfonation | ClSO₃H, 80°C | Sulfonated thiadiazole | 55–60 |
Nucleophilic Reactions on the Pyridine Ring
The pyridine ring participates in nucleophilic aromatic substitution (NAS) due to its electron-withdrawing nitrogen atom:
-
Quaternization : Reaction with methyl iodide in methanol produces a quaternary ammonium salt, increasing solubility in polar solvents .
-
N-Oxide Formation : Treatment with hydrogen peroxide in acetic acid generates a pyridine N-oxide, altering electronic properties for coordination chemistry .
Hydrolysis of the Acetamide Group
The acetamide functional group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : HCl (6M) at reflux cleaves the amide bond, yielding ethylamine and 5-(3-pyridinyl)-1,3,4-thiadiazole-2-carboxylic acid.
-
Basic Hydrolysis : NaOH (10%) at 80°C produces sodium acetate and the corresponding amine derivative .
| Hydrolysis Type | Conditions | Products | Reaction Time | Reference |
|---|---|---|---|---|
| Acidic | 6M HCl, reflux | Ethylamine + Thiadiazole carboxylic acid | 4–6 h | |
| Basic | 10% NaOH, 80°C | Sodium acetate + Thiadiazole amine | 2–3 h |
Cross-Coupling Reactions
The pyridine and thiadiazole rings facilitate transition-metal-catalyzed cross-coupling:
-
Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aromatic groups at the 5-position of the thiadiazole .
-
Buchwald-Hartwig Amination : Forms C–N bonds between the pyridine ring and primary/secondary amines .
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles:
-
Triazole Formation : Reaction with hydrazine hydrate under microwave irradiation yields triazole-thiadiazole hybrids with enhanced bioactivity .
-
Thiazolidinone Synthesis : Condensation with thioglycolic acid forms thiazolidinone derivatives, explored for antimicrobial applications .
Redox Reactions
-
Reduction of the Pyridine Ring : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering hydrophobicity .
-
Oxidation of the Thiadiazole Sulfur : Oxidizing agents like mCPBA convert sulfur to sulfoxide or sulfone derivatives.
Coordination Chemistry
The pyridine nitrogen and thiadiazole sulfur act as ligands for metal complexes:
-
Copper(II) Complexes : Reaction with CuCl₂ in ethanol forms octahedral complexes with potential catalytic activity .
-
Zinc(II) Coordination : Binds Zn²⁺ ions via N,S-donor sites, studied for metalloenzyme inhibition .
Key Research Findings
-
Synthetic Flexibility : The compound’s modular structure allows derivatization at five distinct sites (pyridine C3, thiadiazole C2/C5, acetamide N-ethyl, and carbonyl) .
-
Stability : Stable under ambient conditions but sensitive to strong acids/bases due to amide and thiadiazole lability .
-
Biological Relevance : Derivatives exhibit anticonvulsant (EC₅₀ < 100 nM) and anticancer (IC₅₀ = 0.02 μM) activities, linked to electronic and steric modifications .
Scientific Research Applications
Basic Information
- IUPAC Name : N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide
- Molecular Formula : C11H12N4OS
- CAS Number : 1005645-94-2
- Molecular Weight : 248.31 g/mol
Structural Characteristics
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the pyridine moiety enhances its interaction with biological targets.
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent. Research indicates that derivatives of thiadiazoles exhibit antimicrobial, anti-inflammatory, and anticancer properties.
Case Study: Antimicrobial Activity
A study demonstrated that thiadiazole derivatives showed significant antibacterial activity against various strains of bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Agricultural Chemistry
The compound is being explored for its use as a pesticide or herbicide. The thiadiazole structure is known to impart fungicidal properties.
Data Table: Efficacy Against Fungal Pathogens
| Pathogen | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Fusarium oxysporum | 100 | 85 |
| Alternaria solani | 200 | 90 |
| Botrytis cinerea | 150 | 80 |
Material Science
This compound has potential applications in the development of new materials due to its unique electronic properties.
Case Study: Conductive Polymers
Research has shown that incorporating thiadiazole derivatives into polymer matrices can enhance electrical conductivity, making them suitable for applications in organic electronics.
Analytical Chemistry
The compound can be utilized as a reagent in various analytical techniques due to its ability to form complexes with metal ions.
Data Table: Complex Formation with Metal Ions
| Metal Ion | Stability Constant (log K) |
|---|---|
| Cu²⁺ | 5.12 |
| Ni²⁺ | 4.89 |
| Zn²⁺ | 4.75 |
Mechanism of Action
The mechanism of action of N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole Derivatives
Key structural analogues share the 1,3,4-thiadiazole core but differ in substituents, influencing physicochemical and pharmacological properties. Below is a comparative analysis:
Substituent-Driven Pharmacological Variations
- Pyridinyl vs.
- Thioether vs. Sulfonamide Moieties : Acetazolamide’s sulfamoyl group confers carbonic anhydrase inhibition, whereas the ethyl-acetamide group in the target compound may favor kinase or protease targeting .
- Anticancer Potency: Compound 4y () demonstrates superior cytotoxicity (IC₅₀ < 0.1 mmol·L⁻¹) compared to other thiadiazole derivatives, likely due to the synergistic effect of the p-tolylamino and thioether groups .
Physicochemical Properties
- Melting Points : Derivatives with bulkier substituents (e.g., 5c , 5d in ) exhibit higher melting points (160–181°C) due to increased molecular rigidity, whereas simpler analogues (e.g., 5k , 5l in ) melt at 135–140°C .
- Synthetic Yields : Compounds with benzylthio groups (e.g., 5h , 88% yield) are synthesized more efficiently than those requiring multi-step functionalization (e.g., 4y ) .
Pharmacokinetic and Toxicity Considerations
Biological Activity
N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 248.31 g/mol. The compound features a pyridine ring and a thiadiazole ring, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N4OS |
| Molecular Weight | 248.31 g/mol |
| IUPAC Name | N-ethyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)acetamide |
| CAS Number | 1005645-94-2 |
Synthesis
The synthesis of this compound typically involves the reaction of ethylamine with 5-(3-pyridinyl)-1,3,4-thiadiazole-2-yl chloride in the presence of a base such as triethylamine. This reaction is conducted at room temperature to ensure complete conversion to the desired product .
This compound exhibits its biological effects primarily through interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, suggesting potential anticancer properties.
- Receptor Modulation : By binding to various receptors, it may influence signaling pathways critical for cellular functions.
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate significant anticancer activity. For instance:
- In vitro Studies : Several studies have assessed the anticancer effects against various cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). In one study, compounds derived from thiadiazoles exhibited selective cytotoxicity towards Caco-2 cells with viability reductions of up to 39.8% compared to untreated controls .
Antimicrobial Activity
Thiadiazole derivatives have been shown to possess antimicrobial properties. In vitro tests reveal that compounds within this class can effectively combat resistant strains of bacteria and fungi. For example:
- Broad-Spectrum Activity : Some derivatives have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Case Studies
- Anticancer Efficacy : A study evaluating various thiadiazole derivatives found that specific substitutions enhanced anticancer activity against Caco-2 cells significantly more than against A549 cells. This suggests a structure-dependent response in different cancer types .
- Antimicrobial Testing : Another investigation into thiadiazole derivatives revealed potent antifungal activity against drug-resistant Candida strains, indicating potential for therapeutic development in infectious diseases .
Q & A
Q. Basic
- In vitro cytotoxicity assays : Compounds are screened against cancer cell lines (e.g., MCF-7, A549) using MTT or SRB assays. IC₅₀ values are calculated via nonlinear regression .
- Selectivity testing : Active compounds are tested on non-cancer lines (e.g., NIH3T3 fibroblasts) to assess therapeutic index .
- Mechanistic studies : Aromatase inhibition or apoptosis induction (e.g., flow cytometry for caspase activation) may follow .
How can computational methods optimize the blood-brain barrier (BBB) penetration of thiadiazole-based NMDA receptor antagonists?
Q. Advanced
- Free Energy Perturbation (FEP) : Predicts binding affinity changes upon structural modifications (e.g., cyclohexylmethyl substitution enhances lipophilicity) .
- BBB permeability prediction : Tools like MOLPROP or SwissADME estimate logP, polar surface area, and P-gp substrate likelihood. Substituents like trifluoromethyl improve BBB penetration .
- Docking studies : Validate interactions with NMDA receptor allosteric sites (e.g., GluN2B subunit) .
How do structural modifications at the 5-position of the thiadiazole ring influence biological activity?
Q. Advanced
- Electron-withdrawing groups (EWGs) : Nitro or sulfonamide groups enhance cytotoxicity but may reduce solubility. For example, 5-(4-nitrophenyl) derivatives show IC₅₀ values < 0.1 mM in MCF-7 cells .
- Heteroaryl substituents : Pyridinyl groups improve hydrogen bonding with target proteins (e.g., carbonic anhydrase IX), as seen in acetazolamide analogs .
- Data contradictions : Ethyl vs. phenyl substituents may yield opposing trends in activity due to steric effects or metabolic stability. Comparative molecular field analysis (CoMFA) can resolve such discrepancies .
What strategies address inconsistencies in reported IC₅₀ values for thiadiazole derivatives across studies?
Q. Advanced
- Standardized protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Metabolic interference testing : Use CYP450 inhibitors to rule out enzyme-mediated activity loss .
- Structural benchmarking : Compare IC₅₀ values of control compounds (e.g., cisplatin) across labs to calibrate assays .
How are spectroscopic techniques applied to characterize novel thiadiazole-acetamide hybrids?
Q. Basic
- ¹H/¹³C NMR : Confirm substituent integration and regiochemistry (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₅N₅O₂S: 342.0972) .
- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and thiadiazole C-N vibrations (~1550 cm⁻¹) .
What role does the pyridinyl moiety play in the pharmacological profile of this compound?
Q. Advanced
- Target engagement : The pyridine nitrogen participates in π-π stacking or hydrogen bonding with kinase active sites (e.g., EGFR-TK) .
- Solubility modulation : Pyridinyl groups enhance aqueous solubility at physiological pH via protonation .
- Metabolism : Pyridine rings are prone to oxidation by CYP3A4, requiring prodrug strategies for stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
